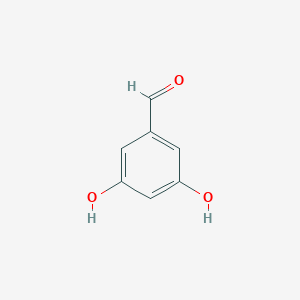

3,5-Dihydroxybenzaldehyde

概要

説明

3,5-Dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H6O3 . It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring. .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dihydroxybenzaldehyde involves the reduction of 3,5-dihydroxybenzoic acid. The process typically includes the following steps :

Reduction of 3,5-dihydroxybenzoic acid: Under the protection of nitrogen, dimethyl sulfate is added dropwise to a solution of sodium borohydride in tetrahydrofuran at 0°C. The mixture is stirred at room temperature until the reaction is complete.

Oxidation: The intermediate product is then oxidized using a Jones reagent (prepared by adding concentrated sulfuric acid to a solution of saturated chromium trioxide). The reaction is carried out at 0°C, followed by the addition of a saturated sodium bicarbonate solution to neutralize the mixture.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

化学反応の分析

Types of Reactions: 3,5-Dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3,5-dihydroxybenzoic acid.

Reduction: It can be reduced to form 3,5-dihydroxybenzyl alcohol.

Condensation: It can participate in condensation reactions to form Schiff bases and hydrazones.

Common Reagents and Conditions:

Oxidation: Jones reagent (chromium trioxide in sulfuric acid) is commonly used.

Reduction: Sodium borohydride in tetrahydrofuran is a typical reducing agent.

Condensation: Hydrazides and amines are used in the presence of methanol or ethanol as solvents.

Major Products:

3,5-Dihydroxybenzoic acid: Formed through oxidation.

3,5-Dihydroxybenzyl alcohol: Formed through reduction.

Schiff bases and hydrazones: Formed through condensation reactions.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Structures

3,5-Dihydroxybenzaldehyde serves as a crucial building block in the synthesis of more complex organic compounds. It is utilized in the production of various pharmaceuticals and bioactive molecules. For instance, it is involved in the synthesis of terbutaline, an important bronchodilator used to treat asthma and other respiratory conditions .

Synthesis of Antileishmanial Compounds

Recent research has demonstrated that this compound can be used to synthesize 2,4-dimethylbenzoylhydrazones, which exhibit antileishmanial and antioxidant properties. This application highlights its potential in developing therapeutic agents against leishmaniasis .

Pharmacological Applications

Antioxidant Activity

Studies have shown that compounds related to this compound possess significant antioxidant properties. For example, derivatives like 3-bromo-4,5-dihydroxybenzaldehyde have demonstrated protective effects against oxidative stress in myocardial ischemia models. These compounds enhance the activity of mitochondrial antioxidant enzymes and reduce apoptosis in cardiac cells .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds derived from this compound has been explored in various studies. These compounds have been found to activate pathways that reduce inflammation and oxidative damage in cells exposed to harmful stimuli .

Industrial Applications

Potential in Material Science

this compound is also being investigated for its applications in material science. It has been identified as a precursor for synthesizing new LED materials due to its unique chemical structure and properties . The ability to produce high yields under mild conditions makes it suitable for industrial-scale applications.

Data Summary Table

Case Studies

Case Study 1: Synthesis of Terbutaline

In a study focusing on the synthesis of terbutaline from this compound, researchers demonstrated an efficient method that included several steps involving condensation reactions and subsequent modifications to yield the final product with high purity and yield.

Case Study 2: Antioxidant Mechanism Exploration

Research conducted on the antioxidant effects of derivatives showed that treatment with these compounds significantly lowered reactive oxygen species (ROS) levels in vitro. This was achieved by enhancing the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), showcasing the therapeutic potential of these compounds derived from this compound .

作用機序

The mechanism of action of 3,5-Dihydroxybenzaldehyde involves its ability to act as a redox-active

生物活性

3,5-Dihydroxybenzaldehyde (C7H6O3) is a phenolic compound with notable biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores its biological activity based on diverse research findings and case studies, highlighting its mechanisms of action and potential therapeutic applications.

This compound is characterized by the presence of two hydroxyl groups at the 3 and 5 positions of the benzene ring and an aldehyde functional group. Its chemical structure influences its reactivity and biological interactions.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. It effectively scavenges free radicals and reduces oxidative stress in various cell types.

- Mechanism : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in mitigating oxidative damage.

- Case Study : In a study involving HaCaT keratinocytes exposed to PM2.5-induced oxidative stress, treatment with 30 µM this compound significantly reduced reactive oxygen species (ROS) levels and lipid peroxidation, demonstrating its protective effects against environmental pollutants .

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating inflammatory pathways.

- Mechanism : It inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as IL-1β and IL-6.

- Research Findings : In vitro studies showed that this compound effectively reduced inflammation markers in cells treated with inflammatory stimuli .

3. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens.

- Study : A study evaluated the antibacterial activity of phenolic compounds, including this compound, against several bacterial strains. Results indicated effective inhibition of growth in Escherichia coli and Listeria monocytogenes .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Enzyme Activation : It upregulates key antioxidant enzymes through Nrf2 signaling pathways.

- Cell Signaling Modulation : The compound influences various signaling pathways, including ERK and Akt pathways, which are vital for cellular survival and stress response .

Data Table: Biological Activities Summary

Research Findings

Research has consistently shown that this compound possesses multifaceted biological activities:

- Oxidative Stress Protection : In cardiac models, it demonstrated protective effects against ischemia-reperfusion injury by reducing ROS levels and apoptosis markers like caspase-3 .

- Skin Protection : In keratinocyte models exposed to environmental toxins, it mitigated DNA damage and apoptosis while promoting cell survival .

- Mitochondrial Function Improvement : Studies indicate that it enhances mitochondrial enzyme activities, crucial for energy metabolism under stress conditions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-dihydroxybenzaldehyde, and how should they be experimentally characterized?

- Answer : The compound (C₇H₆O₃, MW 138.12) has a melting point of 153–158°C and hydrogen bond donor/acceptor counts of 2 and 3, respectively . Key characterization methods include:

- Melting point analysis : Differential scanning calorimetry (DSC) to confirm thermal behavior .

- Solubility profiling : Use polar/non-polar solvents (e.g., water, ethanol, DMSO) with UV-Vis or gravimetric analysis, as solubility data are currently undetermined .

- Spectroscopic identification : FT-IR for hydroxyl (-OH) and aldehyde (-CHO) functional groups; ¹H/¹³C NMR to resolve aromatic proton environments .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Answer : Store in airtight, light-resistant containers at –20°C or below in a desiccated environment. Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC purity checks . Avoid prolonged exposure to oxygen or moisture due to potential aldehyde oxidation .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Answer : Reverse-phase HPLC with UV detection (λ ~270 nm) is optimal. For bacterial cultures or biological samples, use C18 columns and mobile phases like methanol/water (70:30 v/v) with 0.1% formic acid. Confirm identity via LC-MS (m/z 137.0 [M-H]⁻) .

Advanced Research Questions

Q. How can synthetic routes to this compound derivatives be optimized for pharmacological applications?

- Answer :

- Reaction design : Use ethanol as a solvent with glacial acetic acid catalysis for Schiff base formation (e.g., coupling with triazoles or carbohydrazones) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate derivatives.

- Yield improvement : Reflux time optimization (e.g., 4–6 hours) and stoichiometric adjustments (1:1.2 molar ratio of aldehyde to amine) .

Q. How should contradictory data on physicochemical properties (e.g., melting point variations) be resolved?

- Answer :

- Reproducibility checks : Validate purity via HPLC (>98%) and DSC to rule out polymorphic forms .

- Inter-lab comparisons : Collaborate with institutions using NIST-calibrated equipment to standardize measurements .

- Statistical analysis : Apply ANOVA to datasets from multiple sources to identify systematic errors .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Answer :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, comparing activity to 2,3-dihydroxybenzaldehyde derivatives .

- Mechanistic studies : Use ROS scavenging assays (e.g., DPPH radical quenching) to assess antioxidant potential, linked to radioprotective effects observed in structurally related compounds (e.g., syringaldehyde) .

- Enzymatic inhibition : Test aldehyde derivatives against bacterial carotenoid cleavage dioxygenases via HPLC-based substrate depletion assays .

Q. How can biosynthesis pathways for this compound be engineered in microbial systems?

- Answer :

- Gene co-expression : Clone stilbene synthase (STS) and 4-coumarate-CoA ligase (4CL) in E. coli with oxygenases (NOV1/NOV2) to convert p-coumaric acid to this compound .

- Yield enhancement : Optimize induction conditions (e.g., IPTG concentration, temperature) and use fed-batch fermentation to improve titers.

Q. Methodological Notes

特性

IUPAC Name |

3,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQLHRYUDBKTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180776 | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26153-38-8 | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26153-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026153388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。